Cas no 268738-23-4 (1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione)

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione 化学的及び物理的性質
名前と識別子
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- 2,5-Pyrrolidinedione, 1-(3-amino-2-methylphenyl)-
- 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione
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- インチ: 1S/C11H12N2O2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-4H,5-6,12H2,1H3
- InChIKey: MGMSIBDRNWFJNA-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC(N)=C2C)C(=O)CCC1=O
1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-61130-10.0g |
1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |
268738-23-4 | 95.0% | 10.0g |
$2024.0 | 2025-02-20 | |
Enamine | EN300-61130-2.5g |
1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |
268738-23-4 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
TRC | A621100-25mg |
1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |
268738-23-4 | 25mg |
$ 70.00 | 2022-06-07 | ||
TRC | A621100-50mg |
1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |
268738-23-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067563-5g |
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione |
268738-23-4 | 95% | 5g |
¥8021.0 | 2023-03-20 | |
Chemenu | CM442170-1g |
1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |
268738-23-4 | 95%+ | 1g |
$564 | 2023-03-20 | |
TRC | A621100-250mg |
1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |
268738-23-4 | 250mg |
$ 365.00 | 2022-06-07 | ||
Enamine | EN300-61130-0.05g |
1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |
268738-23-4 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
1PlusChem | 1P01A8QP-100mg |
1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |
268738-23-4 | 95% | 100mg |
$213.00 | 2025-03-04 | |
A2B Chem LLC | AV56705-500mg |
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione |
268738-23-4 | 95% | 500mg |
$407.00 | 2024-04-20 |
1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dioneに関する追加情報
Introduction to 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione (CAS No. 268738-23-4) and Its Emerging Applications in Chemical Biology
The compound 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione, identified by the CAS number 268738-23-4, represents a fascinating molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyrrolidine core conjugated with an aniline derivative, has garnered attention due to its unique structural features and promising biological activities. The presence of both amino and carbonyl functional groups on the pyrrolidine ring enhances its reactivity, making it a valuable scaffold for drug discovery and mechanistic studies.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional scaffolds that can modulate multiple biological targets simultaneously. The 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione structure exemplifies this trend, as its dual functionality allows for interactions with various enzymes and receptors. Specifically, the amino group at the 3-position of the aniline moiety can engage in hydrogen bonding or participate in coordination with metal ions, while the carbonyl groups provide opportunities for further derivatization and conformational flexibility.
In the context of drug development, this compound has been explored as a potential lead for treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The pyrrolidine ring is a well-known pharmacophore in many bioactive molecules, often contributing to binding affinity and metabolic stability. Additionally, the methyl substituent at the 2-position of the aniline ring may influence electronic properties and solubility, further tailoring its pharmacokinetic profile.
One of the most compelling aspects of 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione is its versatility in chemical modification. Researchers have utilized this scaffold to develop libraries of derivatives with tailored biological activities. For instance, replacing one of the carbonyl groups with an amine or ester functionality can alter its solubility and bioavailability. Such modifications are crucial for optimizing drug-like properties and improving therapeutic efficacy.
The compound has also been investigated in preclinical studies for its potential role as an enzyme inhibitor. The pyrrolidine core mimics natural substrates or transition states of enzymes involved in metabolic pathways relevant to disease progression. By binding to these enzymes, 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione and its derivatives can modulate enzyme activity, leading to therapeutic benefits. For example, inhibition of certain kinases or phosphodiesterases has been reported in early-stage studies, suggesting its utility in oncology or cardiovascular applications.
Another area of interest is the compound's interaction with nucleic acids or protein-protein interfaces. The aromatic system of the aniline moiety can stack with DNA bases or aromatic residues in proteins, influencing gene expression or protein function. This property makes it a candidate for developing small-molecule tools that probe biological mechanisms at a molecular level. Such insights are invaluable for understanding disease pathogenesis and identifying new therapeutic targets.
Recent computational studies have further elucidated the structural features that contribute to the biological activity of 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione. Molecular docking simulations have revealed that optimal binding occurs when the pyrrolidine ring adopts a specific conformation that maximizes interactions with target proteins. Additionally, quantum mechanical calculations have provided insights into electronic effects that modulate reactivity and binding affinity. These computational approaches complement experimental efforts by predicting potential drug candidates before costly synthesis and testing.
The synthesis of this compound has also seen innovative methodologies that enhance efficiency and scalability. Transition-metal-catalyzed reactions have been employed to construct key intermediates rapidly and selectively. For instance, palladium-catalyzed cross-coupling reactions allow for seamless connection of aromatic rings to the pyrrolidine core under mild conditions. Such advances in synthetic chemistry are essential for producing sufficient quantities of compounds for both research and commercial purposes.
In conclusion,1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione (CAS No. 268738-23-4) represents a structurally intriguing molecule with broad applications in chemical biology and drug discovery. Its unique combination of functional groups enables diverse interactions with biological targets, making it a versatile scaffold for developing novel therapeutics. As research continues to uncover new mechanisms and applications,this compound will undoubtedly play a significant role in advancing our understanding of disease processes and improving patient care.
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